molecular formula C6H8Br2ClF3 B142296 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane CAS No. 126828-28-2

1,6-Dibromo-2-chloro-1,1,2-trifluorohexane

Cat. No. B142296
M. Wt: 332.38 g/mol
InChI Key: YUXDDFBZPHVKTN-UHFFFAOYSA-N
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Description

The compound 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane is a halogenated hydrocarbon with multiple bromine and chlorine atoms, as well as fluorine substitutions. This structure suggests potential reactivity due to the presence of halogens, which can participate in various chemical reactions, particularly substitutions and eliminations.

Synthesis Analysis

The synthesis of halogenated compounds similar to 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane often involves halogenation reactions. For instance, the addition of 1,2-dibromo-1-chlorotrifluoroethane to chlorotrifluoroethylene induced by UV-radiation can lead to compounds with multiple halogen atoms . Although the exact synthesis of 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane is not detailed in the provided papers, similar methodologies could be applied, such as halogenation, free radical reactions, or via intermediates in photochemically initiated reactions.

Molecular Structure Analysis

The molecular structure of halogenated compounds is often complex due to the presence of multiple isomers and conformers. For example, 1,2-dibromoethyl-trichlorosilane exists in three conformers in the gas and liquid phases, which are determined by torsion angles and can be studied using techniques like gas-phase electron diffraction and spectroscopy . Similarly, the structure of 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane would likely exhibit conformational isomerism and could be analyzed using similar methods.

Chemical Reactions Analysis

Halogenated compounds like 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane can undergo various chemical reactions. The photochemically initiated reaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene, for example, yields products with multiple halogen substitutions . Electrochemical reduction of dibromohexanes at silver cathodes in dimethylformamide has been shown to result in the reduction of carbon-bromine bonds, leading to various products depending on the position of the bromine atoms . These studies suggest that 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane could also participate in similar reactions, such as reductions or substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are influenced by their molecular structure. For instance, the NMR investigations of 2-chloro-1,4-dibromo-1,2,2-trifluorobutane provide insights into the chemical shifts and coupling constants, which are affected by the halogen atoms' positions and the molecule's overall geometry . The electron diffraction study of 1,2-difluorotetrachloroethane reveals the existence of trans and gauche isomers, indicating that the physical properties such as boiling point and solubility could vary with the molecular conformation . These properties for 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane would similarly be determined by its unique halogen arrangement and molecular geometry.

Scientific Research Applications

  • 2,6-dichloro-1,4-benzoquinone (DCBQ)

    • Application : DCBQ and its degradation products are of concern in environmental, biomedical, and technical applications due to their presence as contaminants in drinking water .
    • Methods of Application : A systematic voltammetric study was performed to investigate the redox properties of DCBQ and its interactions with double-stranded DNA (dsDNA) .
    • Results : The study found that DCBQ has a reversible process at a pH range from 3.70 to 12.60 and pH-dependent until pH 9.20, resulting in the formation of a reversible oxidation product in a pH-dependent system to pH 6.00 at a glassy carbon electrode .
  • 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

    • Application : This compound is used as a starting material in the synthesis of [1.1.1]-propellane .
    • Methods of Application : The specific methods of application are not provided in the source, but it’s likely that standard organic synthesis techniques are used .
    • Results : The results or outcomes of the synthesis are not provided in the source .

Safety And Hazards

According to the Safety Data Sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling “1,6-Dibromo-2-chloro-1,1,2-trifluorohexane”. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1,6-dibromo-2-chloro-1,1,2-trifluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2ClF3/c7-4-2-1-3-5(9,10)6(8,11)12/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXDDFBZPHVKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(C(F)(F)Br)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382121
Record name 1,6-dibromo-2-chloro-1,1,2-trifluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dibromo-2-chloro-1,1,2-trifluorohexane

CAS RN

126828-28-2
Record name 1,6-dibromo-2-chloro-1,1,2-trifluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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